tert-Butyl (4-(fluoromethyl)piperidin-4-yl)carbamate
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Overview
Description
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its use in various scientific research applications, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate typically involves the reaction of 4-(fluoromethyl)-4-piperidylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:
Reactants: 4-(fluoromethyl)-4-piperidylamine, di-tert-butyl dicarbonate (Boc2O), triethylamine.
Conditions: Anhydrous conditions, room temperature.
Product: tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate.
Chemical Reactions Analysis
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate undergoes several types of chemical reactions, including:
Scientific Research Applications
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, especially in the development of new synthetic methodologies.
Biochemistry: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during multi-step synthesis . Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate can be compared with other carbamate-protected amines, such as:
tert-butyl N-(4-formylbenzyl)carbamate: Similar in structure but contains a formyl group instead of a fluoromethyl group.
tert-butyl N-[4-(fluoromethyl)phenyl]carbamate: Contains a phenyl ring instead of a piperidyl ring.
tert-butyl carbamate: The simplest form of Boc-protected amines, lacking additional functional groups.
Properties
Molecular Formula |
C11H21FN2O2 |
---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl N-[4-(fluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-11(8-12)4-6-13-7-5-11/h13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
PATAMVYQFJJKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)CF |
Origin of Product |
United States |
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